molecular formula C9H10N4 B1527363 3-(Aminomethyl)-5-(4-pyridyl)pyrazole CAS No. 1004303-48-3

3-(Aminomethyl)-5-(4-pyridyl)pyrazole

Cat. No. B1527363
CAS RN: 1004303-48-3
M. Wt: 174.2 g/mol
InChI Key: RNRVXVQGZVKOAG-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-5-(4-pyridyl)pyrazole” is a chemical compound with the molecular formula C9H10N4 . It’s used as a specialty chemical and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridyl group and an aminomethyl group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 174.20 . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Versatile Scaffold in Organic Synthesis

Pyrazoles, including derivatives like 3-(Aminomethyl)-5-(4-pyridyl)pyrazole, are recognized for their versatility in organic synthesis and medicinal chemistry. They serve as starting materials for creating complex heterocyclic systems, often used in pharmaceuticals. The structure of pyrazoles, displaying tautomerism, influences their reactivity and properties, impacting both their synthetic applications and biological activities (Secrieru, O’Neill, & Cristiano, 2019).

Anticancer Agents

This compound derivatives have been explored as potential anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which includes derivatives of this compound, has shown promise in antitumor activities (Temple, Rose, Comber, & Rener, 1987).

Antibacterial Delivery Systems

In the development of antibacterial delivery systems, this compound derivatives have been synthesized and evaluated. Encapsulation in dendrimer nanoparticles has been shown to improve their biological features, offering potential in combating multidrug-resistant bacteria and tuberculosis (Brullo et al., 2022).

Synthesis of Complex Arylated Pyrazoles

The compound plays a significant role in the synthesis of complex arylated pyrazoles. Methods involving catalytic intermolecular C-H arylation of pyrazoles have been developed, indicating the importance of this compound in the synthesis of pharmacologically relevant compounds (Goikhman, Jacques, & Sames, 2009).

Development of Kinase-Focused Libraries

This pyrazole derivative is also significant in developing libraries of compounds for kinase and cancer drug targets. Its hydrogen bond donor and acceptor arrangement makes it suitable for ATP competitive binding to kinase enzymes (Smyth et al., 2010).

Synthesis of Fluorescence Dyes

This compound derivatives have been used in synthesizing fluorescence dyes, particularly in the development of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These compounds exhibit high fluorescence quantum yields and good stability, making them valuable in various applications, including living cell imaging (Chen et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “3-(Aminomethyl)-5-(4-pyridyl)pyrazole” indicates that it’s a hazardous substance . Specific hazards are not detailed in the search results.

properties

IUPAC Name

(3-pyridin-4-yl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRVXVQGZVKOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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